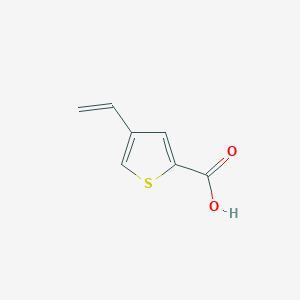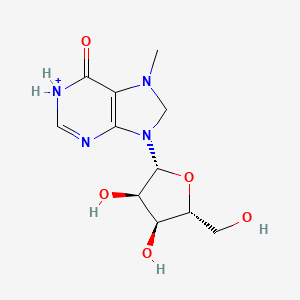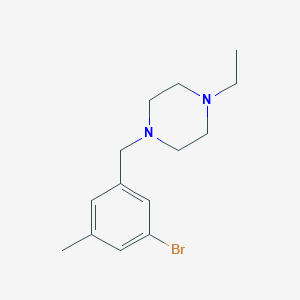
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound features a benzyl group substituted with a bromine atom and a methyl group, attached to a piperazine ring that is further substituted with an ethyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine typically involves the following steps:
Bromination: The starting material, 3-methylbenzyl chloride, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-5-methylbenzyl chloride.
Nucleophilic Substitution: The brominated product is then reacted with 4-ethylpiperazine in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative, while reduction can lead to the formation of a benzyl alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions for oxidation.
Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) for coupling reactions.
Major Products:
Substitution: 1-(3-Azido-5-methylbenzyl)-4-ethylpiperazine.
Oxidation: 1-(3-Bromo-5-methylbenzaldehyde)-4-ethylpiperazine.
Coupling: 1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, altering their activity. The bromine and ethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-5-methylbenzyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness: 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is unique due to the specific combination of substituents, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C14H21BrN2 |
|---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
1-[(3-bromo-5-methylphenyl)methyl]-4-ethylpiperazine |
InChI |
InChI=1S/C14H21BrN2/c1-3-16-4-6-17(7-5-16)11-13-8-12(2)9-14(15)10-13/h8-10H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
GGRMQNHCAVLROP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=CC(=CC(=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)



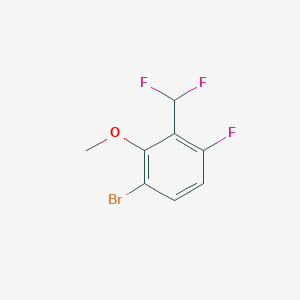
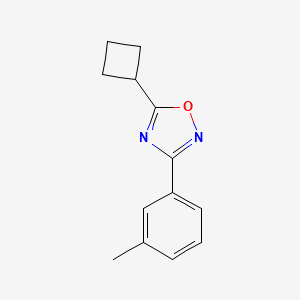
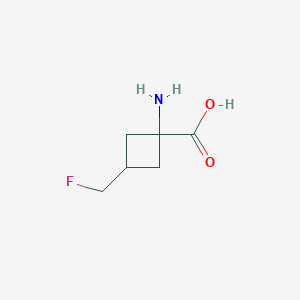

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
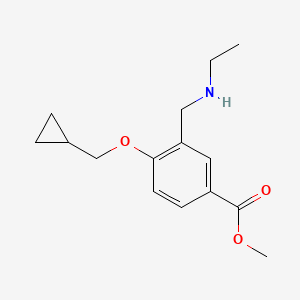
![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
